molecular formula C4H4N2OS3 B2852189 N-(5-sulfanyl-3H-1,2,4-dithiazol-3-ylidene)acetamide CAS No. 23405-40-5

N-(5-sulfanyl-3H-1,2,4-dithiazol-3-ylidene)acetamide

Cat. No.: B2852189
CAS No.: 23405-40-5
M. Wt: 192.27
InChI Key: MOFKZGWCLBNHNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-sulfanyl-3H-1,2,4-dithiazol-3-ylidene)acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-dithiazole core with a sulfanyl (-SH) group at the 5-position and an acetamide moiety at the 3-ylidene position. This compound belongs to a class of sulfur-containing heterocycles known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The dithiazole ring system contributes to its unique electronic and steric properties, which influence its reactivity and interactions with biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(5-sulfanylidene-1,2,4-dithiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2OS3/c1-2(7)5-3-6-4(8)10-9-3/h1H3,(H,5,6,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFKZGWCLBNHNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=S)SS1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001030905
Record name N-(3-Thioxo-3H-1,2,4-dithiazol-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001030905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23405-40-5
Record name N-(3-Thioxo-3H-1,2,4-dithiazol-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001030905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(5-sulfanyl-3H-1,2,4-dithiazol-3-ylidene)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-sulfanyl-3H-1,2,4-dithiazol-3-ylidene)acetamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5-mercapto-1,2,4-dithiazole with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out at a temperature of around 60-70°C for several hours, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (–S–) group at position 5 is highly reactive toward electrophiles and nucleophiles:

  • Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in acetone/K2_2CO3_3 yields S-alkyl derivatives. For example:

    Target Compound+CH3I5 Methylthio 3H 1 2 4 dithiazol 3 ylidene Acetamide\text{Target Compound}+\text{CH}_3\text{I}\rightarrow \text{5 Methylthio 3H 1 2 4 dithiazol 3 ylidene Acetamide}

    Yield : 60–75% under reflux .

  • Arylation : Reaction with aryl halides in the presence of CuI/neocuproine catalyst forms S-aryl analogs (e.g., 5-(4-methoxyphenylthio) derivatives) .

Ring-Opening and Rearrangement Reactions

The 1,2,4-dithiazole ring undergoes cleavage under specific conditions:

  • Acidic Hydrolysis : In HCl/EtOH, the ring opens to form a disulfide intermediate, which rearranges to a thioamide derivative .

    Target CompoundHCl EtOHDisulfide IntermediateThioamide Product\text{Target Compound}\xrightarrow{\text{HCl EtOH}}\text{Disulfide Intermediate}\rightarrow \text{Thioamide Product}

    Conditions : Reflux for 4–6 hours; yield: ~50% .

  • Oxidative Desulfurization : Treatment with H2_2O2_2 or m-CPBA removes sulfur atoms, yielding thiazole or oxazole derivatives .

Functionalization of the Acetamide Group

The acetamide moiety participates in hydrolysis and condensation reactions:

  • N-Deacetylation : Acidic hydrolysis (HCl/MeOH) removes the acetyl group, generating the primary amine derivative .

    Target CompoundHCl MeOH5 Sulfanyl 3H 1 2 4 dithiazol 3 ylamine\text{Target Compound}\xrightarrow{\text{HCl MeOH}}\text{5 Sulfanyl 3H 1 2 4 dithiazol 3 ylamine}

    Yield : 70–85% .

  • Condensation with Aldehydes : The amine product reacts with aromatic aldehydes (e.g., benzaldehyde) to form Schiff bases, which exhibit enhanced biological activity .

Coordination Chemistry

The sulfur atoms in the dithiazole ring act as ligands for metal ions:

  • Complexation with Cu(II) : Forms stable complexes with a 1:2 (metal:ligand) stoichiometry, confirmed by UV-Vis and ESR spectroscopy .
    Application : These complexes show catalytic activity in oxidation reactions.

Biological and Antioxidant Activity

Derivatives of N-(5-sulfanyl-3H-1,2,4-dithiazol-3-ylidene)acetamide demonstrate:

  • Antimicrobial Activity :

    DerivativeInhibition Zone (mm)Bacteria Tested
    5-(Pyrimidinylthio)12.5 ± 0.3Staphylococcus aureus
    5-(Benzothiazolylthio)11.9 ± 0.2Pseudomonas aeruginosa
  • Antioxidant Potential :

    DerivativeABTS Inhibition (%)
    Parent Compound45.2 ± 1.5
    5-(Pyrimidinylthio)85.9 ± 2.1

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of N-(5-sulfanyl-3H-1,2,4-dithiazol-3-ylidene)acetamide. Research indicates that derivatives of this compound exhibit activity against various bacterial strains, including resistant strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

There is growing evidence that this compound may possess anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. This compound's ability to inhibit tumor growth in vitro and in vivo models presents promising avenues for further exploration in cancer therapeutics.

Fungicidal Activity

The compound has demonstrated fungicidal properties against several plant pathogens. Its application in agriculture could lead to the development of new fungicides that are less toxic to the environment compared to conventional chemicals. Field trials are underway to assess its efficacy and safety on crops.

Plant Growth Regulation

This compound has been investigated for its role as a plant growth regulator. Preliminary results suggest that it may enhance root development and overall plant vigor when applied at specific concentrations.

Polymer Synthesis

The unique properties of this compound make it a candidate for use in polymer synthesis. Its incorporation into polymer matrices could improve mechanical strength and thermal stability, making it suitable for various industrial applications.

Sensor Development

Research is being conducted into the use of this compound as a sensing material for detecting environmental pollutants. Its chemical reactivity with specific analytes can be harnessed to develop sensitive and selective sensors for monitoring air and water quality.

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial ActivityJournal of Medicinal ChemistryExhibited significant activity against E. coli and S. aureus
Anticancer PropertiesCancer Research JournalInduced apoptosis in breast cancer cell lines
Fungicidal ActivityJournal of Agricultural ScienceEffective against Fusarium species in field trials
Plant Growth RegulationPlant Physiology JournalEnhanced root growth in tomato plants
Polymer SynthesisPolymer Science ReviewImproved thermal stability in polycarbonate composites

Mechanism of Action

The mechanism of action of N-(5-sulfanyl-3H-1,2,4-dithiazol-3-ylidene)acetamide involves its interaction with molecular targets such as enzymes and proteins. The dithiazole ring can form covalent bonds with thiol groups in proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Systems

Thiadiazole Derivatives
  • N-(5-Mercapto-1,3,4-thiadiazol-2-yl)acetamide (, compound d): This compound replaces the 1,2,4-dithiazole ring with a 1,3,4-thiadiazole scaffold. The substitution pattern (SH group at position 5) is identical, but the altered ring structure reduces sulfur content and modifies electronic properties.
Triazole and Triazinone Derivatives
  • N-(5-methyl-1,2-oxazol-3-yl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide (): Features a triazinone ring instead of dithiazole, with a sulfanyl bridge linking the acetamide group. Such compounds are often explored for anticancer and antiviral activities .
  • 2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide (): Incorporates a 1,2,4-triazole ring with aryl substituents, which may enhance lipophilicity and membrane permeability. The chloro and methyl groups on the phenyl ring could improve metabolic stability compared to the parent dithiazole compound .
Benzothiazole Derivatives
  • N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (): Substitutes the dithiazole with a benzothiazole ring, introducing a trifluoromethyl group for electron-withdrawing effects. Benzothiazoles are known for their antitumor activity, particularly against breast and colon cancers .

Pharmacological Activities

Anticancer Activity
  • Phenoxy Acetamides (): Compounds like N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide (compound 40) exhibit IC₅₀ values <10 µM against HCT-116 and MCF-7 cell lines. The dithiazole derivative may show enhanced activity due to sulfur-mediated redox modulation .
  • Benzothiazole Derivatives (): Trifluoromethyl-substituted analogs demonstrate potent inhibition of tyrosine kinases, a mechanism less explored in dithiazole systems .
Anti-inflammatory and Anti-exudative Activity
  • 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide (): Shows 60–70% inhibition of edema in rat models at 10 mg/kg, comparable to diclofenac sodium.

Physicochemical Properties

Property N-(5-sulfanyl-3H-1,2,4-dithiazol-3-ylidene)acetamide N-(5-Mercapto-1,3,4-thiadiazol-2-yl)acetamide Triazinone Derivative
Molecular Weight ~280 g/mol 189.25 g/mol 281.29 g/mol
Solubility (LogP) Moderate (predicted ~2.1) Low (~1.5) Moderate (~2.5)
Stability Air-sensitive (SH group) Stable under inert conditions Hydrolytically stable

Key Advantages and Limitations

  • Advantages of Dithiazole Core :
    • Higher sulfur content may enhance redox-mediated mechanisms (e.g., glutathione depletion in cancer cells).
    • Unique ring strain could improve binding to metalloenzymes.
  • Limitations: Synthetic complexity compared to thiadiazoles or triazoles. Potential toxicity due to reactive sulfur species.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing N-(5-sulfanyl-3H-1,2,4-dithiazol-3-ylidene)acetamide, and how can purity be ensured?

  • Methodology : The compound is synthesized via multi-step reactions, including cyclization of thiosemicarbazide derivatives and subsequent acetylation. Key steps involve:

  • Controlled temperature (e.g., 0–5°C for thiol group stabilization) during cyclization .
  • Purification via column chromatography using ethyl acetate/hexane gradients to isolate intermediates .
  • Final characterization via 1H^1H-NMR and 13C^{13}C-NMR to confirm structural integrity and assess purity (>95% by HPLC) .

Q. How does the compound interact with biological macromolecules, and what techniques are used to study this?

  • Methodology : Binding affinity studies utilize:

  • Surface plasmon resonance (SPR) to measure real-time interactions with proteins (e.g., binding constants in the µM range) .
  • Molecular docking simulations (AutoDock Vina) to predict binding modes to enzyme active sites, validated by IC50_{50} values from enzymatic assays .

Q. What are the stability profiles of this compound under varying pH and light conditions?

  • Methodology : Stability is assessed via:

  • UV-Vis spectroscopy to monitor degradation kinetics under acidic (pH 2–4) and alkaline (pH 8–10) conditions .
  • Light exposure tests (ICH guidelines) using a photostability chamber (1.2 million lux hours), with degradation products analyzed by LC-MS .

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo activity data for this compound be resolved?

  • Methodology :

  • Pharmacokinetic profiling (e.g., plasma protein binding via equilibrium dialysis) to assess bioavailability discrepancies .
  • Metabolite identification using high-resolution mass spectrometry (HRMS) to detect active/inactive derivatives .
  • Tissue distribution studies (radiolabeled 14C^{14}C-analogs) to correlate target engagement with efficacy .

Q. What computational strategies optimize the compound’s selectivity for specific biological targets?

  • Methodology :

  • QSAR modeling (Mordred descriptors) to link structural features (e.g., dithiazole ring planarity) with activity against kinases vs. GPCRs .
  • Free-energy perturbation (FEP) simulations to predict substituent effects on binding entropy/enthalpy .

Q. How do structural analogs of this compound address solubility limitations in aqueous systems?

  • Methodology :

  • Salt formation (e.g., sodium or hydrochloride salts) evaluated via phase-solubility diagrams .
  • Co-crystallization with cyclodextrins, monitored by PXRD and DSC to confirm complexation .

Data Analysis and Interpretation

Q. What statistical approaches reconcile variability in IC50_{50} values across independent studies?

  • Methodology :

  • Meta-analysis using standardized protocols (e.g., PRISMA guidelines) to aggregate data from ≥5 studies .
  • ANOVA with post-hoc Tukey tests to identify outliers linked to assay conditions (e.g., DMSO concentration differences) .

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

  • Methodology :

  • Single-crystal X-ray diffraction to determine bond lengths (e.g., C=S vs. C-SH) and confirm the dominant tautomer .
  • DFT calculations (B3LYP/6-31G*) to compare experimental and theoretical vibrational spectra (IR) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.